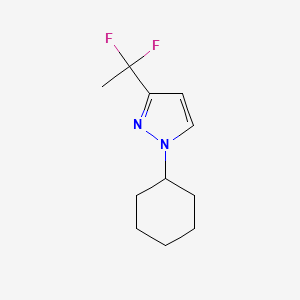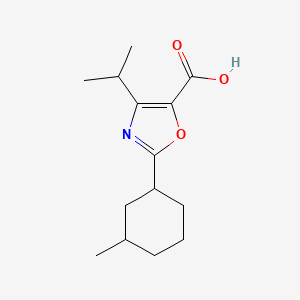
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyclohexyl group substituted with a methyl group, an isopropyl group, and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the oxazole ring: This can be accomplished through the cyclization of appropriate precursors such as α-hydroxy ketones and amides under acidic or basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the oxazole ring with a suitable cyclohexyl halide in the presence of a strong base like sodium hydride.
Substitution with the isopropyl group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Alcohols, aldehydes, or reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its carboxylic acid group allows for further derivatization and conjugation, making it a versatile intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2-(3-methylcyclohexyl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C14H21NO3/c1-8(2)11-12(14(16)17)18-13(15-11)10-6-4-5-9(3)7-10/h8-10H,4-7H2,1-3H3,(H,16,17) |
Clave InChI |
YIOSFSHZNYAPLR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C2=NC(=C(O2)C(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)

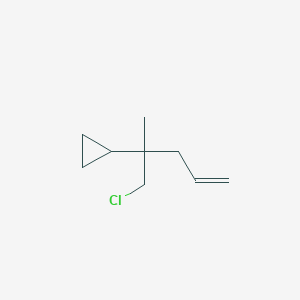
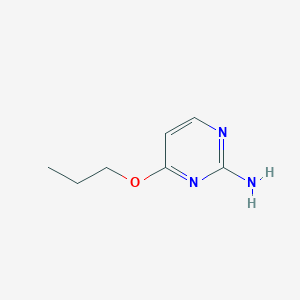
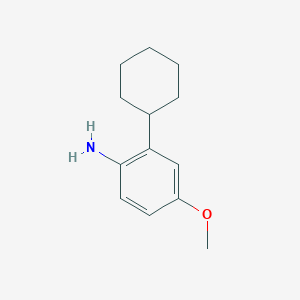

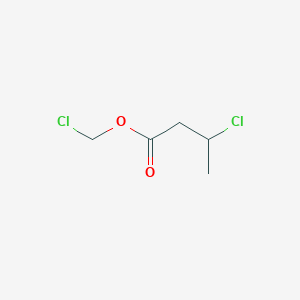
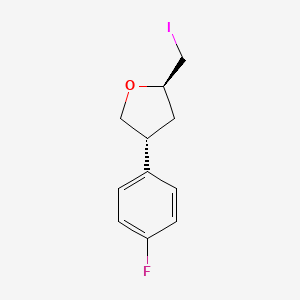

![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
